molecular formula C116H161N27O32S4 B1141984 VIC[mouse reduced] CAS No. 120928-04-3

VIC[mouse reduced]

Cat. No.: B1141984
CAS No.: 120928-04-3
M. Wt: 2573.94
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Voltage-Current Converter (VIC) [Mouse Reduced] is a specialized electronic circuit designed for high-precision current output in data acquisition systems, particularly in electrical impedance tomography (EIT). Its primary function is to convert input voltage signals into stable, high-impedance current outputs, enabling accurate impedance measurements across biological tissues or materials. The "mouse reduced" designation indicates a miniaturized or optimized configuration tailored for low-power, high-frequency applications, such as preclinical imaging or small-scale laboratory setups .

Key technical features of the VIC [Mouse Reduced] include:

  • Three operational amplifier (op-amp) configuration: Enhances stability and output impedance.
  • Frequency range: Operates effectively from 2 kHz to 380 kHz.
  • Output impedance: Exceeds 2 MΩ at low frequencies, critical for minimizing load-dependent errors.
  • Accuracy: Achieves 0.1% precision in current output under controlled conditions .

Properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxyhexylidene]amino]-5-[(2R)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-[(2S,3S)-1-[(2S,3S)-1-[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-3-sulfanylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxy-3-sulfanylpropan-2-yl]imino-5-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C116H165N27O32S4/c1-11-59(9)94(114(172)135-83(116(174)175)41-64-47-122-71-27-19-17-25-68(64)71)143-115(173)95(60(10)12-2)142-107(165)82(45-92(152)153)133-100(158)75(37-57(5)6)127-104(162)79(42-65-48-120-55-123-65)130-110(168)86(52-177)139-102(160)76(38-61-22-14-13-15-23-61)128-101(159)77(39-62-29-31-66(146)32-30-62)134-113(171)93(58(7)8)141-112(170)88(54-179)138-98(156)73(33-34-90(148)149)125-97(155)72(28-20-21-35-117)124-106(164)81(44-91(150)151)132-99(157)74(36-56(3)4)126-103(161)78(40-63-46-121-70-26-18-16-24-67(63)70)129-108(166)85(50-145)137-105(163)80(43-89(119)147)131-111(169)87(53-178)140-109(167)84(49-144)136-96(154)69(118)51-176/h13-19,22-27,29-32,46-48,55-60,69,72-88,93-95,121-122,144-146,176-179H,11-12,20-21,28,33-45,49-54,117-118H2,1-10H3,(H2,119,147)(H,120,123)(H,124,164)(H,125,155)(H,126,161)(H,127,162)(H,128,159)(H,129,166)(H,130,168)(H,131,169)(H,132,157)(H,133,158)(H,134,171)(H,135,172)(H,136,154)(H,137,163)(H,138,156)(H,139,160)(H,140,167)(H,141,170)(H,142,165)(H,143,173)(H,148,149)(H,150,151)(H,152,153)(H,174,175)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGBUABZFGQJQN-UFVULHCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=NC(C(C)CC)C(=NC(CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C(C(CC(=O)O)N=C(C(CC(C)C)N=C(C(CC3=CN=CN3)N=C(C(CS)N=C(C(CC4=CC=CC=C4)N=C(C(CC5=CC=C(C=C5)O)N=C(C(C(C)C)N=C(C(CS)N=C(C(CCC(=O)O)N=C(C(CCCCN)N=C(C(CC(=O)O)N=C(C(CC(C)C)N=C(C(CC6=CNC7=CC=CC=C76)N=C(C(CO)N=C(C(CC(=N)O)N=C(C(CS)N=C(C(CO)N=C(C(CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=N[C@@H]([C@@H](C)CC)C(=N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C([C@H](CC(=O)O)N=C([C@H](CC(C)C)N=C([C@H](CC3=CN=CN3)N=C([C@H](CS)N=C([C@H](CC4=CC=CC=C4)N=C([C@H](CC5=CC=C(C=C5)O)N=C([C@H](C(C)C)N=C([C@H](CS)N=C([C@H](CCC(=O)O)N=C([C@H](CCCCN)N=C([C@H](CC(=O)O)N=C([C@H](CC(C)C)N=C([C@H](CC6=CNC7=CC=CC=C76)N=C([C@H](CO)N=C([C@H](CC(=N)O)N=C([C@H](CS)N=C([C@H](CO)N=C([C@H](CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C116H165N27O32S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2578.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VIC[mouse reduced] typically involves biocatalytic approaches, which are favored for their high enantioselectivity and eco-friendly nature. Enzymes such as ketoreductases, lipases, and esterases are commonly used to catalyze the reactions required to produce VIC[mouse reduced]. These enzymes facilitate asymmetric reductions, kinetic resolutions, and stereoselective biotransformations, leading to the formation of optically pure VIC[mouse reduced] .

Industrial Production Methods

Industrial production of VIC[mouse reduced] often employs similar biocatalytic methods due to their efficiency and sustainability. The use of recombinant cells and engineered enzymes has been optimized to enhance yield and purity, making the large-scale production of VIC[mouse reduced] feasible and cost-effective .

Chemical Reactions Analysis

Types of Reactions

VIC[mouse reduced] undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties, enabling its use in diverse applications.

Common Reagents and Conditions

Common reagents used in the reactions involving VIC[mouse reduced] include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically mild, which helps in maintaining the integrity of the compound while achieving the desired transformations .

Major Products Formed

The major products formed from the reactions of VIC[mouse reduced] depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions can produce various reduced derivatives .

Scientific Research Applications

VIC[mouse reduced] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of VIC[mouse reduced] involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity. This modulation can lead to changes in cellular functions and metabolic pathways, which are crucial for its applications in medicine and biology .

Comparison with Similar Compounds

Comparative Analysis with Similar Voltage-Current Converters

To evaluate the performance of VIC [Mouse Reduced], we compare it with two analogous circuits: the single op-amp VIC and the instrumentation amplifier-based VIC. The analysis focuses on output impedance, frequency response, noise levels, and practical applicability.

Performance Metrics

Parameter VIC [Mouse Reduced] (Three Op-Amp) Single Op-Amp VIC Instrumentation Amplifier VIC
Frequency Range 2–380 kHz 2–100 kHz 2–50 kHz
Output Impedance >2 MΩ (low freq.) ~1 MΩ >2 MΩ (low freq.)
Accuracy 0.1% 0.5% 0.2%
Noise Level Low (instrumentation-grade) Moderate Very Low
High-Frequency Stability Excellent (up to 380 kHz) Poor (>100 kHz) Limited (>50 kHz)

Data synthesized from experimental measurements and circuit simulations .

Key Findings

  • Frequency Response : The three op-amp VIC [Mouse Reduced] outperforms others at high frequencies (>100 kHz), maintaining stable output impedance and accuracy. This is critical for EIT systems requiring broadband signal injection .
  • Noise Characteristics: The instrumentation amplifier VIC exhibits the lowest noise floor, making it suitable for low-frequency biomedical applications. However, its performance degrades sharply above 50 kHz.
  • Design Complexity : The single op-amp VIC, while simpler, suffers from lower output impedance and accuracy, limiting its use to basic laboratory setups .

Limitations and Trade-offs

  • The three op-amp design requires careful calibration to avoid phase shifts at ultra-high frequencies.
  • Instrumentation amplifier-based VICs, though low-noise, are bulkier and less cost-effective for portable systems .

Methodological Considerations for Comparison

The evaluation followed standardized protocols:

Circuit Construction : Each VIC was built using manufacturer-specified components (e.g., Texas Instruments op-amps) to ensure reproducibility .

Frequency Sweep Testing : Output impedance and accuracy were measured at 10 kHz intervals using a precision LCR meter.

Noise Analysis: Spectral noise density was quantified with a shielded probe and FFT analyzer .

Biological Activity

VIC[mouse reduced], also known as VIC-008, is a compound that has garnered attention for its potential applications in cancer immunotherapy, particularly in enhancing the efficacy of mesenchymal stem cells (MSCs) in tumor environments. This article explores the biological activity of VIC-008, focusing on its mechanisms of action, effects on immune modulation, and implications for cancer treatment.

VIC-008 functions primarily as an immune activator. It has been shown to stimulate the production of pro-inflammatory cytokines in MSCs, which can enhance the anti-tumor immune response. The compound is associated with the upregulation of key cytokines such as:

  • IL-12
  • IL-21
  • IFN-γ
  • CXCL10

These cytokines play crucial roles in promoting T-cell activation and proliferation, which are vital for effective anti-tumor immunity .

In Vivo Studies

A significant study evaluated the effects of VIC-008 in combination with CD90 low compact bone-derived MSCs (CB-MSCs) in a syngeneic orthotopic mouse model of ovarian cancer. The results indicated that:

  • The combination treatment significantly decreased tumor growth.
  • There was a notable increase in activated anti-tumoral CD4+ and CD8+ T cells.
  • The number of regulatory T cells (Tregs) in the tumor microenvironment decreased, suggesting a shift towards a more active immune response against tumors .

The study highlighted that VIC-008 enhances the immunogenicity of MSCs, making them more effective in combating tumors.

Cytokine Profile Analysis

The stimulation of CB-MSCs with VIC-008 resulted in a cytokine gene expression profile similar to that induced by Toll-like receptor 4 (TLR4) stimulation with lipopolysaccharides (LPS). This similarity suggests that VIC-008 may activate similar pathways involved in immune modulation . The following table summarizes the changes observed in cytokine expression:

CytokineExpression ChangeSignificance
IL-12IncreasedPromotes T-cell activation
IL-21IncreasedEnhances B-cell function
IFN-γIncreasedActivates macrophages
CXCL10IncreasedAttracts immune cells to tumor
IL-10DecreasedReduces immunosuppression
CCL5DecreasedLowers recruitment of Tregs

Case Studies

Case Study 1: Ovarian Cancer Treatment

In an experimental setup involving ovarian cancer models, VIC-008 was administered alongside CB-MSCs. The findings revealed that this combination not only reduced tumor size but also improved survival rates among treated mice compared to control groups. This underscores the potential of VIC-008 as an adjunct therapy in cancer treatment .

Case Study 2: Immune Response Modulation

Another significant observation was made regarding the modulation of immune responses. Mice treated with VIC-008 showed enhanced activation of cytotoxic T lymphocytes (CTLs), which are crucial for targeting and destroying cancer cells. This effect was attributed to the increased expression of pro-inflammatory cytokines and a decrease in immunosuppressive factors within the tumor microenvironment .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying "VIC[mouse reduced]" in experimental settings?

  • Begin by narrowing the scope to address a specific gap in existing literature. For example, instead of asking "What is the effect of VIC[mouse reduced]?", refine it to "How does VIC[mouse reduced] alter hippocampal neurogenesis in aged mice under oxidative stress?" Use keywords from systematic reviews or meta-analyses to identify understudied mechanisms .
  • Ensure the question is testable and aligns with measurable outcomes (e.g., molecular biomarkers, behavioral changes). Pilot studies can help validate feasibility .

Q. What methodologies are effective for designing controlled experiments involving VIC[mouse reduced]?

  • Use a matched-participants design to minimize individual variability. For example, match mice by age, weight, and genetic background, then randomize into control and experimental groups .
  • Define independent variables (e.g., dosage, administration frequency) and dependent variables (e.g., gene expression levels, cognitive performance metrics). Include sham controls to account for procedural effects .

Q. How to optimize survey tools for collecting demographic and phenotypic data in VIC[mouse reduced] studies?

  • Use structured surveys with tick-box options for categorical data (e.g., sex, strain) to minimize incomplete responses. Avoid open-ended questions unless exploring qualitative aspects like behavioral observations .
  • Pilot-test surveys to assess clarity and adjust answer fields based on feedback. For longitudinal studies, embed time-stamped data fields to track changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.